



Application Notes and Protocols: Targeting Ssk1 in Antifungal Drug Development

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Compound of Interest		
Compound Name:	Ssk1	
Cat. No.:	B8198255	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant fungal pathogens presents a significant global health threat, necessitating the development of novel antifungal therapeutic strategies. The two-component signal transduction systems, absent in mammals but conserved in fungi, represent a promising class of antifungal drug targets. One such key component is the response regulator protein **Ssk1**, a critical element of the High-Osmolarity Glycerol (HOG) pathway. This pathway is a mitogen-activated protein (MAP) kinase cascade that governs adaptation to various environmental stresses, including osmotic and oxidative stress, and plays a crucial role in cell wall integrity and virulence.[1][2][3] Research has demonstrated that the deletion or inhibition of **Ssk1** can significantly enhance the susceptibility of pathogenic fungi, such as Candida auris and Candida albicans, to existing antifungal drugs, highlighting its potential as a target for cotherapy to potentiate the efficacy of current treatments.[1][4]

These application notes provide a comprehensive overview of the role of **Ssk1** in antifungal drug resistance and detailed protocols for key experiments to facilitate research and development efforts targeting this essential fungal protein.

Ssk1 Signaling Pathway

Ssk1 is a downstream component of the SLN1 branch of the HOG pathway. Under non-stress conditions, the histidine kinase Sln1 is autophosphorylated and transfers the phosphate group

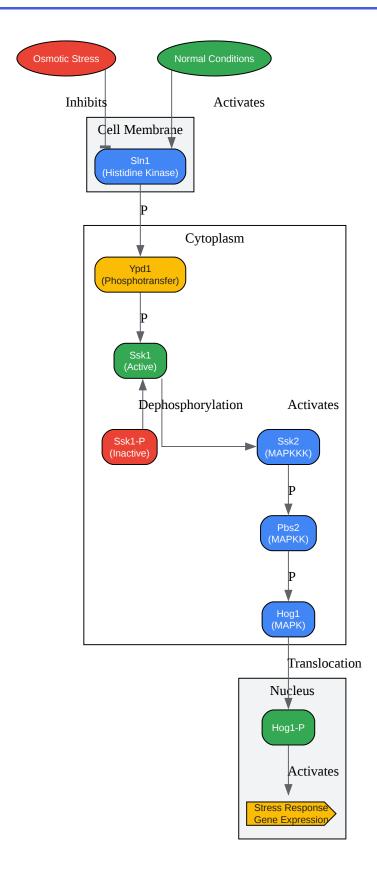


Methodological & Application

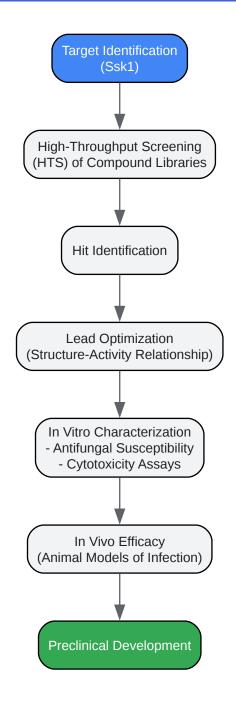
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to the phosphotransfer protein Ypd1, which in turn phosphorylates **Ssk1**. Phosphorylated **Ssk1** is inactive. Upon exposure to hyperosmotic stress, Sln1 is inactivated, leading to the dephosphorylation of **Ssk1**. Unphosphorylated **Ssk1** then activates the MAP kinase kinase kinase (MAPKKK) Ssk2, which initiates a phosphorylation cascade through the MAPKK Pbs2 and the MAPK Hog1. Activated Hog1 translocates to the nucleus to regulate the expression of stress-responsive genes.









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